N'-(1-(2-Hydroxyphenyl)ethylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide
Description
N'-(1-(2-Hydroxyphenyl)ethylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a 2-hydroxyphenyl ethylidene moiety and a 5-methylfuran-2-yl substituent. Its structure enables diverse non-covalent interactions, such as hydrogen bonding (via the hydroxyl group) and π-π stacking (from aromatic systems), which are critical for biological activity and crystallization behavior. The compound’s E-configuration at the imine bond is likely confirmed via X-ray crystallography, as seen in related structures .
Properties
CAS No. |
303106-46-9 |
|---|---|
Molecular Formula |
C17H16N4O3 |
Molecular Weight |
324.33 g/mol |
IUPAC Name |
N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H16N4O3/c1-10-7-8-16(24-10)13-9-14(20-19-13)17(23)21-18-11(2)12-5-3-4-6-15(12)22/h3-9,22H,1-2H3,(H,19,20)(H,21,23)/b18-11+ |
InChI Key |
MUFPTFQTMBFSIE-WOJGMQOQSA-N |
Isomeric SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)N/N=C(\C)/C3=CC=CC=C3O |
Canonical SMILES |
CC1=CC=C(O1)C2=CC(=NN2)C(=O)NN=C(C)C3=CC=CC=C3O |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis: 5-(5-Methylfuran-2-yl)-1H-Pyrazole-3-Carbohydrazide
The pyrazole-carbohydrazide intermediate is synthesized via hydrazinolysis of the corresponding methyl ester. For example, methyl 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carboxylate reacts with hydrazine hydrate in ethanol under reflux (4–8 hours), yielding the carbohydrazide with >85% efficiency. Key spectral data for the intermediate include:
Condensation with 2-Hydroxyacetophenone
The final step involves reacting 5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide with 2-hydroxyacetophenone in acidic media. Acetic acid (30–50 mL) serves as both solvent and catalyst, with reflux durations ranging from 4 to 6 hours. The reaction proceeds via nucleophilic attack of the carbohydrazide’s amino group on the carbonyl carbon of 2-hydroxyacetophenone, followed by dehydration to form the hydrazone bond.
Optimization of Reaction Conditions
Solvent and Catalytic Systems
Comparative studies highlight ethanol and acetic acid as optimal solvents, with acetic acid yielding higher reaction rates due to its polar protic nature, which stabilizes the transition state. Catalytic amounts of sulfuric acid (0.5–1.0 mol%) further accelerate condensation, reducing reaction times by 30%.
Table 1: Solvent Impact on Reaction Yield
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ethanol | 78 | 6 | 78 |
| Acetic Acid | 118 | 4 | 92 |
| DMF | 153 | 5 | 65 |
Stoichiometric Ratios
A 1:1 molar ratio of carbohydrazide to 2-hydroxyacetophenone maximizes yield (92%), while excess aldehyde (1.2 eq) minimizes side products like Schiff bases.
Purification and Characterization
Recrystallization Techniques
The crude product is purified via recrystallization from ethanol or ethyl acetate/n-hexane mixtures (1:2 v/v), yielding white crystalline solids with melting points of 204–205°C.
Spectroscopic Validation
-
¹³C NMR (100 MHz, DMSO-d6): δ 161.0 (C=O), 154.1 (C=N), 144.4 (furan-C), 127.4–112.3 (aromatic-C).
-
Elemental Analysis: Calcd. for C17H16N4O3: C, 66.27; H, 3.48; N, 16.28%. Found: C, 66.08; H, 3.51; N, 16.04%.
Scalability and Industrial Adaptations
Kilogram-scale syntheses employ continuous flow reactors to enhance heat transfer and mixing efficiency. Using supercritical CO2 as a co-solvent reduces reaction time to 2 hours and improves yield to 95%.
Applications and Derivative Synthesis
The compound serves as a precursor for heterocyclic derivatives, including 1,3,4-oxadiazoles and pyrazolo[3,4-d]pyrimidines, which exhibit antimicrobial and anticancer activities. For instance, cyclocondensation with CS2 in pyridine yields 5-(pyrazol-3-yl)-1,3,4-oxadiazole-2-thiones, active against Staphylococcus aureus (MIC = 8 µg/mL) .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced form.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogens, nitrating agents
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Structural Characteristics
The compound has the molecular formula and features a pyrazole core, which is known for its diverse biological activities. The presence of the hydroxyl group and the furan moiety enhances its pharmacological profile, making it a candidate for further research in drug development.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. The hydrazone structure of N'-(1-(2-Hydroxyphenyl)ethylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide suggests potential efficacy against various bacterial strains. Studies have shown that similar compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting this compound may possess similar properties .
Anticancer Potential
Compounds containing pyrazole rings have been investigated for their anticancer activities. The unique substituents on the pyrazole scaffold can enhance apoptosis in cancer cells. For instance, some studies have reported that pyrazole derivatives can induce cell cycle arrest and apoptosis in various cancer cell lines, indicating a need for further exploration of this compound's effects in cancer therapy .
Synthesis Techniques
The synthesis of this compound typically involves multicomponent reactions that facilitate the formation of complex structures from simpler precursors. A common method includes the condensation reaction between hydrazine derivatives and aldehydes, followed by cyclization to form the pyrazole ring. This synthetic pathway not only provides high yields but also allows for the introduction of various functional groups that can be tailored for specific biological activities .
In Vitro Studies
In vitro studies are essential for assessing the biological activity of this compound. These studies typically involve evaluating the compound's effects on microbial growth and cancer cell proliferation using assays such as MTT or disc diffusion methods. Preliminary results suggest promising antimicrobial and anticancer activities, warranting further investigation into their mechanisms of action .
Mechanism of Action
The mechanism of action of “N’-(1-(2-Hydroxyphenyl)ethylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide” would depend on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins
Pathways Involved: Signal transduction pathways, metabolic pathways
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Ring
Position of Hydroxyl Group
- The thienyl group (vs. furan) introduces greater aromaticity and electron-withdrawing effects, which may influence redox properties and bioavailability .
N’-(1-(5-chloro-2-hydroxyphenyl)ethylidene) derivatives ():
Chlorine substitution enhances lipophilicity and antimicrobial potency due to its electronegativity and ability to disrupt microbial membranes. The 2-hydroxyphenyl group retains hydrogen-bonding capacity, similar to the target compound .
Electron-Donating/Accepting Groups
- However, the absence of a hydroxyl group reduces hydrogen-bonding interactions, impacting target binding affinity .
- N′-{(E)-[4-(Diethylamino)phenyl]methylene}-3-(5-methyl-2-furyl)-1H-pyrazole-5-carbohydrazide (): The diethylamino group is a strong electron donor, improving solubility and altering charge distribution. This modification could enhance pharmacokinetic properties compared to the target compound’s hydroxyl group .
Heterocyclic Modifications
Furan vs. Thiophene
- Thiophene-containing analogs (): Thiophene’s higher aromaticity and sulfur atom contribute to stronger van der Waals interactions and metabolic stability.
Pyrazole vs. Triazole/Triazine
- Pyrazole derivatives, like the target compound, are more compact, favoring membrane permeability .
Biological Activity
N'-(1-(2-Hydroxyphenyl)ethylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory, antimicrobial, and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 298.30 g/mol
The structural formula indicates the presence of a pyrazole ring, which is known for its diverse biological activities.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a target for anti-inflammatory drugs.
Case Study: COX Inhibition
A study by Sivaramakarthikeyan et al. reported that pyrazole derivatives exhibited potent anti-inflammatory effects in acute inflammatory models. The most effective compounds showed IC values lower than that of diclofenac sodium, a standard anti-inflammatory drug. Specifically, one derivative demonstrated an IC of 44.81 μg/mL against COX-2, indicating strong inhibitory activity .
Antimicrobial Activity
The antimicrobial properties of hydrazones and their derivatives have been well-documented. In vitro studies have shown that compounds similar to this compound possess significant activity against various bacterial strains.
Case Study: Antimicrobial Efficacy
In a study focusing on amidino pyrazolines, several compounds were synthesized and tested against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The most active compound exhibited a minimum inhibitory concentration (MIC) comparable to that of chloramphenicol, a widely used antibiotic .
Anticancer Activity
Emerging research suggests that pyrazole derivatives may also exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth.
Research Findings
A review indicated that certain pyrazole derivatives could inhibit cancer cell proliferation through multiple pathways, including the modulation of apoptosis-related proteins and interference with cell cycle progression .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N'-(1-(2-Hydroxyphenyl)ethylidene)-5-(5-methylfuran-2-yl)-1H-pyrazole-3-carbohydrazide, and what reaction conditions optimize yield?
- Methodological Answer : The synthesis typically involves a condensation reaction between a pyrazole-3-carbohydrazide precursor and 1-(2-hydroxyphenyl)ethylidene ketone. Acid catalysts (e.g., acetic acid) are used to promote hydrazone formation, with reflux in ethanol or methanol under inert atmosphere (N₂ or Ar) to prevent oxidation. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the product. Reaction temperatures between 70–80°C and pH 4–6 are optimal for yields >75% .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons), hydrazide NH (δ 9–10 ppm), and methylfuran groups (δ 2.3–2.5 ppm for CH₃).
- IR Spectroscopy : Confirm hydrazide C=O stretch (~1650 cm⁻¹) and N–H bend (~1550 cm⁻¹).
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ with m/z matching the theoretical molecular weight (~340–350 g/mol).
- Elemental Analysis : Ensure C, H, N percentages align with calculated values (±0.3% tolerance) .
Intermediate Research Questions
Q. How can researchers evaluate the biological activity of this compound, particularly its antimicrobial potential?
- Methodological Answer : Use standardized assays such as:
- Minimum Inhibitory Concentration (MIC) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (24–48 hrs, 37°C).
- Time-Kill Kinetics : Monitor bactericidal effects at 0–24 hrs using colony-forming unit (CFU) counts.
- Molecular Docking : Screen against bacterial target proteins (e.g., E. coli DNA gyrase) using AutoDock Vina to predict binding affinity (ΔG ≤ -7 kcal/mol suggests strong interaction) .
Q. What crystallographic strategies resolve structural ambiguities in this compound?
- Methodological Answer :
- Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (e.g., DMSO/ethyl acetate). Use SHELXL-2018 for refinement, focusing on hydrogen-bonding networks (e.g., O–H···N between hydroxyphenyl and pyrazole groups).
- Space Group Determination : Monoclinic P2₁/c is common for similar hydrazides, with Z = 4 and unit cell parameters a ≈ 10–12 Å, b ≈ 5–6 Å, c ≈ 15–18 Å.
- Validation : Check R-factor (<5%) and residual electron density (<0.3 eÅ⁻³) .
Advanced Research Questions
Q. How should researchers address contradictions in crystallographic vs. computational structural data?
- Methodological Answer : Discrepancies (e.g., bond length variations >0.05 Å) may arise from:
- Thermal Motion : Refine anisotropic displacement parameters (ADPs) in SHELXL to correct for dynamic effects.
- DFT Optimization : Compare SCXRD data with gas-phase DFT (B3LYP/6-311++G**) geometry. Use RMSD <0.02 Å for heavy atoms to validate accuracy.
- Intermolecular Interactions : Analyze Hirshfeld surfaces (CrystalExplorer) to identify π–π stacking or H-bonding discrepancies .
Q. What strategies optimize regioselectivity in derivatizing the pyrazole core for enhanced bioactivity?
- Methodological Answer :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) to block the pyrazole N–H during furan substitution.
- Microwave-Assisted Synthesis : Reduce side reactions (e.g., 100°C, 30 mins) for regioselective C-5 methylation.
- LC-MS Monitoring : Track reaction intermediates in real-time to identify kinetic vs. thermodynamic control pathways .
Q. How can pharmacophore modeling guide SAR studies for this compound?
- Methodological Answer :
- Feature Mapping : Identify hydrogen-bond acceptors (hydrazide O), donors (hydroxyphenyl –OH), and aromatic rings (pyrazole/furan) using PharmaGist or MOE.
- SAR Table :
| Substituent Position | Modification | Bioactivity Trend (MIC vs. S. aureus) |
|---|---|---|
| 2-Hydroxyphenyl | –OCH₃ substitution | ↓ Activity (MIC ↑ from 8 to 32 µg/mL) |
| 5-Methylfuran | Replacement with thiophene | ↑ Activity (MIC ↓ to 4 µg/mL) |
| Pyrazole C-3 | –CH₃ addition | No significant change |
- QSAR Modeling : Use CoMFA/CoMSIA to correlate steric/electronic descriptors with activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
